4,4'-Oxydipiperidine
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Overview
Description
4,4’-Oxydipiperidine is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Oxydipiperidine typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the reaction of piperidine with an oxidizing agent to form the oxydipiperidine structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Oxydipiperidine may involve large-scale chemical reactors where piperidine and the oxidizing agents are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Oxydipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form simpler piperidine derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex oxydipiperidine derivatives, while reduction may produce simpler piperidine compounds.
Scientific Research Applications
4,4’-Oxydipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4’-Oxydipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine: A simpler derivative with a similar structure but without the oxygen bridge.
4,4’-Bipyridine: Another compound with a similar structure but different functional groups.
Uniqueness: 4,4’-Oxydipiperidine is unique due to the presence of the oxygen bridge, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific properties and applications.
Properties
IUPAC Name |
4-piperidin-4-yloxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVKWZGVSRMDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633134 |
Source
|
Record name | 4,4'-Oxydipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224178-65-8 |
Source
|
Record name | 4,4'-Oxydipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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